molecular formula C20H20N4O2S B5055950 3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No.: B5055950
M. Wt: 380.5 g/mol
InChI Key: XTVPBPWZYGPSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a chemical compound with potential applications in scientific research. It is a triazinobenzoxazepine derivative, which has been synthesized and studied for its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is not fully understood. However, studies have suggested that it may act by inhibiting enzymes or signaling pathways involved in cellular processes such as inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, antimicrobial effects against certain bacterial strains, and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol in lab experiments is its potential bioactivity. It may be useful for studying cellular processes such as inflammation and cell growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol. One direction is to further study its potential bioactivity and mechanism of action. Another direction is to explore its potential as a fluorescent probe for imaging applications. Additionally, it may be useful to study its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves several steps. The first step is the synthesis of 3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, which is achieved by reacting 3-aminophenol, butyl isothiocyanate, and cyanuric chloride in the presence of a base. The second step is the reaction of 3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with 4-hydroxybenzaldehyde in the presence of a catalyst to form this compound.

Scientific Research Applications

3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol has potential applications in scientific research. It has been studied for its potential bioactivity, including its cytotoxicity, antimicrobial activity, and anti-inflammatory activity. It has also been studied for its potential as a fluorescent probe for imaging applications.

Properties

IUPAC Name

3-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-3-11-27-20-22-19-17(23-24-20)15-9-4-5-10-16(15)21-18(26-19)13-7-6-8-14(25)12-13/h4-10,12,18,21,25H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVPBPWZYGPSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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